2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
This compound is a sulfur-containing acetamide derivative characterized by a 2,4-dichloro-5-isopropoxyanilino group and a 4-methoxyphenylacetamide moiety. Its structural complexity, featuring halogenated aromatic rings and alkoxy substituents, suggests unique physicochemical properties and target-binding interactions.
Properties
IUPAC Name |
2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O4S/c1-12(2)28-18-9-17(15(21)8-16(18)22)24-20(26)11-29-10-19(25)23-13-4-6-14(27-3)7-5-13/h4-9,12H,10-11H2,1-3H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRMOWXCKHUMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)OC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the aniline derivative: This step involves the reaction of 2,4-dichloro-5-isopropoxyaniline with appropriate reagents to introduce the desired functional groups.
Acylation: The aniline derivative undergoes acylation to form the oxoethyl intermediate.
Thioether formation: The oxoethyl intermediate reacts with a thiol compound to form the thioether linkage.
Final acetamide formation: The thioether intermediate is then reacted with 4-methoxyphenyl acetic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein conformation. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Research Findings and Gaps
- Anti-Exudative Activity: Sulfanyl-acetamide derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) show dose-dependent anti-inflammatory effects at 10 mg/kg . The target compound’s dichloro and isopropoxy groups may enhance potency but require empirical validation.
- Structural Insights : Crystal structures of related compounds (e.g., N-(4-methoxyphenyl)acetamide) resolved via SHELX software suggest similar refinement methods could elucidate the target’s conformation.
Q & A
Basic Question: How can the synthesis of this compound be optimized to improve yield and purity?
Answer:
Synthesis optimization involves:
- Reaction Conditions : Control temperature (e.g., 60–80°C for amide bond formation) and solvent selection (polar aprotic solvents like DMF or THF) to minimize side reactions .
- Purification : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sulfanyl groups .
Basic Question: What spectroscopic methods are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR to verify aromatic proton environments, sulfanyl (-S-), and acetamide (-NHCO-) groups. Anomeric protons of the isopropoxy group should appear as a septet (~4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns matching the expected structure .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-O of methoxy groups) .
Basic Question: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Answer:
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Test against kinases or proteases using fluorometric assays (e.g., ATPase activity for kinase targets) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data across structural analogs?
Answer:
- Structural Comparison : Analyze substituent effects (e.g., electron-withdrawing Cl vs. electron-donating methoxy) on target binding using QSAR models .
- Experimental Variables : Standardize assay conditions (e.g., pH, serum concentration) to reduce variability .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and transcriptomics to identify downstream pathways .
Advanced Question: What computational strategies predict reactivity and regioselectivity in derivative synthesis?
Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for sulfanyl group reactions .
- Reaction Path Search : Apply the AFIR (artificial force-induced reaction) method to identify low-energy pathways for heterocyclic ring formation .
- Molecular Dynamics : Simulate solvent effects on nucleophilic attack at the acetamide carbonyl .
Advanced Question: How can mechanistic studies elucidate its interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses with kinase domains (e.g., EGFR or MAPK) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate hydrophobic vs. hydrogen-bond interactions .
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes to identify critical binding residues .
Advanced Question: What experimental designs address stability challenges under varying pH and temperature?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, then analyze degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
- Long-Term Stability : Store samples at 4°C (dry) vs. 25°C/60% RH and monitor purity by HPLC at 0, 3, 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
